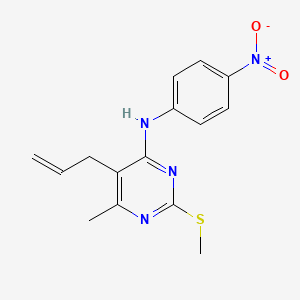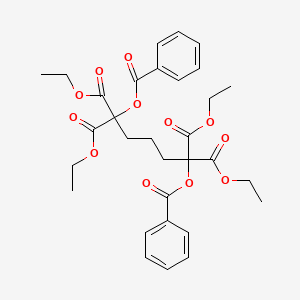![molecular formula C19H20Cl2O3 B5029077 4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ADP-1 and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of ADP-1 is not fully understood. However, studies have shown that ADP-1 can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). ADP-1 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ADP-1 has been found to have various biochemical and physiological effects. Studies have shown that ADP-1 can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. ADP-1 has also been found to have anti-oxidant properties and can scavenge free radicals. In addition, ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ADP-1 in lab experiments is its potential applications in various fields of scientific research. ADP-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ADP-1 in lab experiments is its potential toxicity. Studies have shown that ADP-1 can be toxic to certain cell types and may have adverse effects on the liver and kidneys.
Direcciones Futuras
There are several future directions for research on ADP-1. One of the main areas of research is the development of ADP-1 as a potential anti-cancer drug. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of ADP-1 as a potential treatment for cardiovascular diseases. ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases. Finally, further research is needed to fully understand the mechanism of action of ADP-1 and its potential toxicity.
Métodos De Síntesis
The synthesis of ADP-1 has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a catalyst. Another method involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
ADP-1 has been found to have potential applications in various fields of scientific research. One of the most promising applications of ADP-1 is in the field of cancer research. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. ADP-1 has also been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to have anti-platelet and anti-thrombotic effects.
Propiedades
IUPAC Name |
2,4-dichloro-1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-5-14-6-8-18(19(12-14)22-2)24-11-4-10-23-17-9-7-15(20)13-16(17)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOPTJMLUKEXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)
![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)


![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)